2-Methyldecalin
Overview
Description
2-Methyldecalin: is an organic compound with the chemical formula C11H20 It is a colorless to light yellow liquid with a distinct odor2-Methyldecahydronaphthalene and is a derivative of decalin, which is a bicyclic hydrocarbon. The structure of this compound consists of two fused cyclohexane rings with a methyl group attached to one of the carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyldecalin can be synthesized through the hydrogenation of 2-Methylnaphthalene . The process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction typically takes place in a solvent like ethanol or acetic acid .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 2-Methylnaphthalene using a continuous flow reactor. The process involves the use of a metal catalyst, such as nickel or platinum, and operates under high pressure (around 50-100 atmospheres) and elevated temperatures (200-300°C). The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyldecalin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and alcohols.
Reduction: It can be reduced to form more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or organometallic derivatives.
Scientific Research Applications
2-Methyldecalin has several scientific research applications, including:
Chemistry: It is used as a solvent and a starting material for the synthesis of other organic compounds.
Biology: It is used in studies related to lipid metabolism and membrane fluidity.
Mechanism of Action
The mechanism of action of 2-Methyldecalin involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport. In drug development, this compound can act as a lead compound, modulating specific molecular targets involved in inflammation and cancer pathways .
Comparison with Similar Compounds
Decalin: A bicyclic hydrocarbon with two fused cyclohexane rings but without the methyl group.
2-Methylnaphthalene: An aromatic hydrocarbon with a similar structure but with a double bond system.
Tetralin: A hydrogenated derivative of naphthalene with one saturated ring and one aromatic ring
Uniqueness of 2-Methyldecalin: this compound is unique due to its fully saturated bicyclic structure with a methyl group, which imparts specific chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical reactions and industrial applications .
Properties
IUPAC Name |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-9-6-7-10-4-2-3-5-11(10)8-9/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREARFRXIFVLGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CCCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873314 | |
Record name | Decahydro-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2958-76-1, 14398-71-1 | |
Record name | 2-Methyldecalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2958-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, decahydro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, decahydro-2-methyl-, (2alpha,4aalpha,8abeta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decahydro-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.